molecular formula C18H17N3O2S B2581510 N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide CAS No. 332161-02-1

N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide

Cat. No. B2581510
CAS RN: 332161-02-1
M. Wt: 339.41
InChI Key: ZBXTYZRDOVSMKP-UHFFFAOYSA-N
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Description

N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide, also known as AD4, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of derivatives related to N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide is in the synthesis of compounds with antimicrobial properties. Mahyavanshi, Shukla, and Parmar (2017) synthesized a new series of compounds by the Claisen-Schmidt condensation of N-(4-Acetyl-phenyl) derivatives, which were evaluated for their in vitro antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).

Corrosion Inhibition

In the field of materials science, derivatives of N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide have been explored as corrosion inhibitors. Yıldırım and Cetin (2008) investigated the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, evaluating their effectiveness in preventing corrosion on steel surfaces in acidic and oil medium environments. This research highlights the compound's potential application in enhancing the durability and lifespan of metals in various industrial applications (Yıldırım & Cetin, 2008).

Synthesis of Heterocyclic Compounds

The versatility of N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide in synthesizing heterocyclic compounds has been demonstrated through various research efforts. Bondock et al. (2008) utilized a related cyanoacetamide derivative as a key intermediate for synthesizing new coumarin, pyridine, pyrrole, thiazole, and pyrazole derivatives, which were characterized and evaluated for their antimicrobial properties. This work underscores the compound's utility in creating biologically active molecules with potential applications in pharmaceuticals (Bondock, Rabie, Etman, & Fadda, 2008).

Insecticidal Activity

Research by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) explored the synthesis of pyridine derivatives, including structures related to N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide, for their insecticidal activity against the cowpea aphid. This study highlights the compound's potential for developing new, effective insecticides for agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-12(2)20-18(16(11)9-19)24-10-17(23)21-15-6-4-14(5-7-15)13(3)22/h4-8H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXTYZRDOVSMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide

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